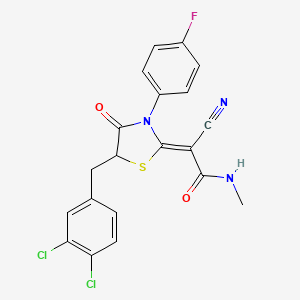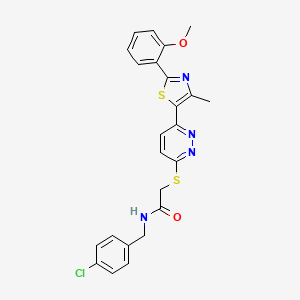
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, the primary inhibitory neurotransmitter in the central nervous system. CPP-115 has shown potential as a treatment for a variety of neurological disorders, including epilepsy, addiction, and anxiety.
Mechanism of Action
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA. By blocking this enzyme, this compound increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of the widely used antiepileptic drug valproate.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to increasing brain levels of GABA, it has been shown to reduce the activity of the excitatory neurotransmitter glutamate. It has also been shown to increase the expression of certain GABA receptor subtypes in the brain.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide is its high potency and selectivity for GABA transaminase. This makes it a useful tool for studying the role of GABA in various neurological disorders. However, its high potency also means that it can be toxic at high doses, making careful dosing and monitoring essential.
List of
Future Directions
1. Further studies are needed to determine the long-term safety and efficacy of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide in humans.
2. Studies are needed to determine the optimal dosing and administration schedule for this compound in various neurological disorders.
3. The potential of this compound as a treatment for other neurological disorders, such as Parkinson's disease and schizophrenia, should be explored.
4. The effects of this compound on other neurotransmitter systems, such as dopamine and serotonin, should be investigated.
5. The potential of this compound as a tool for studying the role of GABA in normal brain function should be explored.
6. The development of more selective and less toxic GABA transaminase inhibitors should be pursued.
In conclusion, this compound is a promising compound with potential applications in the treatment of a variety of neurological disorders. Its high potency and selectivity for GABA transaminase make it a useful tool for studying the role of GABA in normal brain function and in neurological disorders. However, further research is needed to determine its long-term safety and efficacy in humans and to explore its potential as a treatment for other neurological disorders.
Synthesis Methods
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide can be synthesized through a multi-step process involving the reaction of cyclopropylamine with 3-acetyl-4-phenylbutanoic acid, followed by a series of chemical transformations including reduction, cyclization, and acylation. The resulting compound is a white crystalline powder with a molecular weight of 315.4 g/mol.
Scientific Research Applications
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide has been the subject of extensive scientific research, both in vitro and in vivo. In animal studies, this compound has been shown to increase brain levels of GABA and to reduce seizures in models of epilepsy. It has also been shown to reduce drug-seeking behavior in models of addiction and to reduce anxiety-like behavior in models of anxiety.
properties
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c20-15(12-4-2-1-3-5-12)8-9-16(21)18-13-10-17(22)19(11-13)14-6-7-14/h1-5,13-14H,6-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYSWUCMSOSYBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)CCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

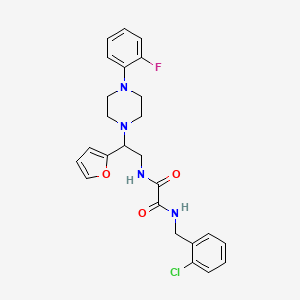
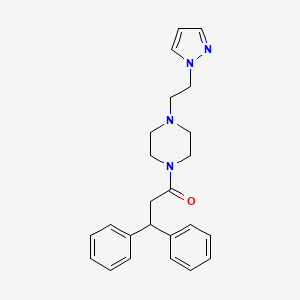
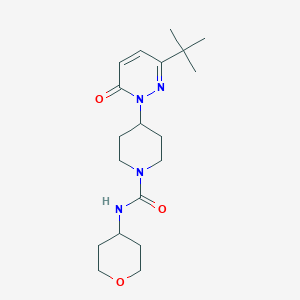
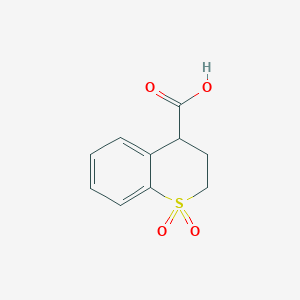
![1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid](/img/structure/B2883885.png)
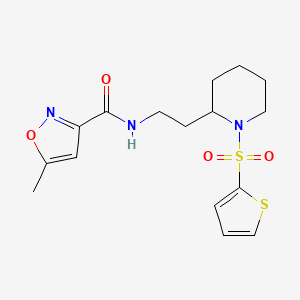
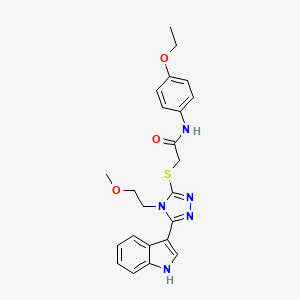

![(Z)-methyl 2-(2-((4-benzylbenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2883890.png)
![N-[4-(Dimethylamino)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2883893.png)
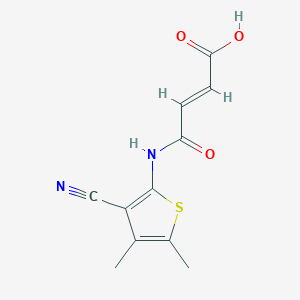
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2883896.png)
